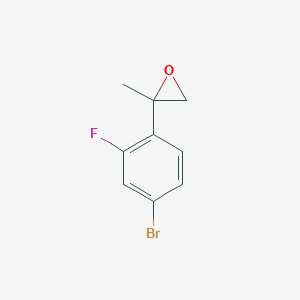

2-(4-Bromo-2-fluorophenyl)-2-methyloxirane

Description

Significance and Context within Halogenated Oxirane Chemistry

Halogenated oxiranes are three-membered cyclic ethers containing one or more halogen atoms. The inherent ring strain of the epoxide ring makes these compounds highly reactive towards nucleophiles, leading to ring-opening reactions that introduce new functional groups. researchgate.net The presence of halogens can significantly influence the reactivity and regioselectivity of these ring-opening reactions.

The significance of compounds like 2-(4-bromo-2-fluorophenyl)-2-methyloxirane lies in their potential to serve as precursors to a variety of functionalized molecules. The bromo- and fluoro-substituents on the aromatic ring can act as handles for further transformations, such as cross-coupling reactions, while the oxirane ring provides a site for the introduction of diverse functionalities through nucleophilic attack. This dual reactivity makes halogenated oxiranes valuable intermediates in the construction of complex molecular architectures.

The field of halogenated organic compounds is vast, with applications ranging from materials science to pharmaceuticals. beilstein-journals.org Within this field, halogenated epoxides are particularly useful due to the synthetic versatility offered by the epoxide ring. mdpi.com

Overview of Structural Features and Synthetic Utility

The structure of this compound incorporates several key features that determine its chemical behavior and synthetic potential.

| Feature | Description | Potential Synthetic Utility |

| Oxirane Ring | A strained three-membered ring containing two carbon atoms and one oxygen atom. | Highly reactive towards nucleophiles, enabling a variety of ring-opening reactions to introduce new functional groups (e.g., alcohols, amines, thiols). chemistrysteps.com |

| Aryl Group | A 4-bromo-2-fluorophenyl substituent attached to one of the carbon atoms of the oxirane ring. | The aromatic ring can be modified through electrophilic aromatic substitution or cross-coupling reactions. The electronic properties of the aryl group influence the reactivity of the epoxide. |

| Halogen Substituents | A bromine atom at the para-position and a fluorine atom at the ortho-position of the phenyl ring. | The bromine atom is a good leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. acs.orgorganic-chemistry.org The fluorine atom can influence the electronic properties of the molecule and may be involved in specific interactions in biological systems. |

| Methyl Group | A methyl group attached to the same carbon as the aryl group. | This creates a quaternary stereocenter upon ring-opening, which can be significant in the synthesis of chiral molecules. |

The synthetic utility of this compound is therefore multifaceted. It can be envisioned as a precursor for the synthesis of complex molecules where the halogenated phenyl moiety is a key structural element. For example, the epoxide could be opened to install a side chain, and the bromine atom could then be used to couple with another molecular fragment.

Research Landscape and Current Challenges in Synthesis and Reactivity

The research landscape for halogenated oxiranes is generally focused on the development of new synthetic methods and the exploration of their reactivity in various chemical transformations. While there is a wealth of information on the synthesis and reactions of epoxides in general, specific studies on multi-halogenated aryl oxiranes like this compound are not abundant in the scientific literature.

Synthesis Challenges: The synthesis of 2-aryl-2-methyloxiranes typically involves the epoxidation of the corresponding alkene (1-(4-bromo-2-fluorophenyl)ethene). wikipedia.org Common methods for epoxidation include the use of peroxy acids (like m-CPBA) or metal-catalyzed oxidation with peroxides. researchgate.net Challenges in the synthesis of such halogenated compounds can include:

Precursor Availability: The synthesis of the starting alkene, 1-(4-bromo-2-fluorophenyl)ethene, may require a multi-step sequence.

Regio- and Stereoselectivity: For chiral applications, achieving high enantioselectivity in the epoxidation of the prochiral alkene can be a significant challenge, often requiring the use of specialized chiral catalysts or reagents. nih.gov

Reaction Conditions: The presence of multiple halogen atoms may affect the stability of the molecule and the efficiency of the epoxidation reaction, potentially requiring careful optimization of reaction conditions to avoid side reactions.

Reactivity Challenges: The reactivity of this compound is expected to be dominated by the ring-opening of the epoxide. The regioselectivity of this reaction (i.e., whether the nucleophile attacks the more substituted or less substituted carbon of the epoxide) can be influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. libretexts.org

Under basic or nucleophilic conditions , attack is generally expected at the less sterically hindered carbon atom.

Under acidic conditions , the reaction may proceed through a more carbocation-like intermediate, leading to attack at the more substituted carbon, which can better stabilize a positive charge.

A significant challenge in utilizing such compounds is controlling the regioselectivity of the ring-opening reaction to obtain the desired isomer. Furthermore, the interplay between the reactivity of the epoxide ring and the potential for reactions at the halogenated aryl ring needs to be carefully considered in any synthetic plan. The lack of specific experimental data for this compound means that predictions about its reactivity are based on general principles of organic chemistry and studies on analogous structures.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-2-methyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-9(5-12-9)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYYDBPQIHIIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 2 4 Bromo 2 Fluorophenyl 2 Methyloxirane Reactivity

Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the oxirane moiety in 2-(4-bromo-2-fluorophenyl)-2-methyloxirane makes it susceptible to cleavage by a variety of reagents. These reactions typically proceed via nucleophilic attack, which can be facilitated by acidic, basic, or neutral conditions. The regioselectivity and stereochemistry of these ring-opening reactions are influenced by a combination of steric and electronic factors.

Nucleophilic Ring Opening Mechanisms

Nucleophilic ring-opening of epoxides is a cornerstone of their chemistry, providing a facile route to 1,2-difunctionalized compounds. In the case of this compound, an unsymmetrical epoxide, the site of nucleophilic attack is a key consideration. The reaction generally proceeds via an S(_N)2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of an alkoxide intermediate, which is subsequently protonated.

The this compound presents two potential sites for nucleophilic attack: the tertiary benzylic carbon and the primary carbon of the oxirane ring. The regioselectivity of this attack is highly dependent on the reaction conditions and the nature of the nucleophile.

Acid-Catalyzed Ring Opening Processes

Under acidic conditions, the oxygen atom of the oxirane ring is protonated, forming a good leaving group and activating the epoxide towards nucleophilic attack. This protonation enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack can exhibit characteristics of both S(_N)1 and S(_N)2 mechanisms.

For this compound, the tertiary benzylic carbon is capable of stabilizing a partial positive charge through resonance with the phenyl ring. Consequently, in acid-catalyzed ring-opening reactions, the nucleophile is expected to preferentially attack the more substituted tertiary carbon. This pathway has significant S(_N)1 character, proceeding through a transition state with considerable carbocationic nature at the benzylic position. The reaction is expected to be highly regioselective, yielding products where the nucleophile is attached to the tertiary carbon and the hydroxyl group is formed at the primary carbon.

Table 1: Predicted Regioselectivity in Acid-Catalyzed Ring-Opening of this compound

| Nucleophile | Major Product (Attack at Tertiary Carbon) | Minor Product (Attack at Primary Carbon) |

|---|---|---|

| H₂O/H⁺ | 2-(4-Bromo-2-fluorophenyl)propane-1,2-diol | 1-(4-Bromo-2-fluorophenyl)-2-hydroxypropan-1-ol |

| CH₃OH/H⁺ | 2-(4-Bromo-2-fluorophenyl)-2-methoxypropan-1-ol | 1-(4-Bromo-2-fluorophenyl)-1-methoxypropan-2-ol |

Base-Promoted Ring Opening Mechanisms

In the presence of strong, non-hindered nucleophiles and under basic or neutral conditions, the ring-opening of this compound is anticipated to follow a classic S(_N)2 pathway. In this mechanism, steric hindrance plays a dominant role in determining the site of attack. The nucleophile will preferentially attack the less sterically hindered primary carbon atom of the oxirane ring. This results in the formation of a secondary alcohol at the benzylic position.

Common strong nucleophiles that favor this pathway include alkoxides, amines, and thiolates. The reaction proceeds with a clear inversion of stereochemistry if the attacked carbon is a stereocenter.

Table 2: Predicted Regioselectivity in Base-Promoted Ring-Opening of this compound

| Nucleophile/Base | Major Product (Attack at Primary Carbon) |

|---|---|

| CH₃O⁻/CH₃OH | 1-(4-Bromo-2-fluorophenyl)-1-methoxypropan-2-ol |

| NH₃ | 1-Amino-1-(4-bromo-2-fluorophenyl)propan-2-ol |

Regioselectivity and Stereochemical Outcomes in Epoxide Ring Opening

The regioselectivity of the ring-opening of this compound is a direct consequence of the reaction mechanism.

Acid-catalyzed conditions: Favour attack at the more substituted tertiary benzylic carbon due to electronic stabilization of the partial positive charge in the transition state.

Base-promoted conditions: Favour attack at the less substituted primary carbon due to steric hindrance.

From a stereochemical perspective, both acid-catalyzed and base-promoted ring-opening reactions of epoxides are generally stereospecific. The nucleophilic attack occurs from the backside of the carbon-oxygen bond being broken, resulting in an inversion of configuration at the site of attack. For a chiral epoxide, this leads to the formation of a specific stereoisomer.

Transition Metal-Mediated Ring Opening Mechanisms

Transition metal catalysts can mediate the ring-opening of epoxides, often with high selectivity and under mild conditions. Nickel- and titanium-based catalysts have been shown to be effective in coupling aryl halides with epoxides. nih.gov In the context of this compound, the bromine atom on the phenyl ring could potentially participate in such cross-coupling reactions.

For instance, a nickel-catalyzed reductive coupling could involve the oxidative addition of the aryl bromide to a low-valent nickel species. The resulting arylnickel complex could then react with the epoxide. The regioselectivity of the epoxide opening in these reactions can be controlled by the choice of co-catalyst. nih.gov For example, iodide co-catalysis often leads to attack at the less hindered position, while titanocene (B72419) co-catalysis can promote attack at the more hindered carbon via a radical mechanism. nih.gov These methods offer a pathway to form a carbon-carbon bond at either the primary or tertiary carbon of the oxirane, leading to more complex molecular architectures.

Electrophilic and Radical Pathways Involving Bromine and Fluorine Substituents

The bromine and fluorine atoms on the phenyl ring of this compound influence the reactivity of the aromatic system and can also participate in specific reactions.

Electrophilic Aromatic Substitution: The 4-bromo and 2-fluoro substituents are deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effects. However, they are also ortho, para-directing because of the ability of their lone pairs to donate electron density through resonance. In this molecule, the positions ortho and para to the fluorine atom are already substituted (by the oxirane-containing group and the bromine atom). The position ortho to the bromine is also substituted. Therefore, further electrophilic substitution is likely to be disfavored and would likely occur at the position ortho to the fluorine and meta to the bromine if forced.

Radical Pathways: The carbon-bromine bond is susceptible to homolytic cleavage under radical conditions, which can be initiated by radical initiators or transition metals. acs.org This could lead to the formation of an aryl radical, which could then participate in various radical reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction. The epoxide moiety itself can also undergo radical-induced ring-opening. acs.org For example, a transition-metal radical could selectively cleave one of the C-O bonds of the epoxide, generating a carbon-centered radical that can be trapped by other reagents. acs.org

Nucleophilic Aromatic Substitution (SNAr) on the Bromo-fluorophenyl Moiety

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the bromo-fluorophenyl moiety of this compound, particularly under conditions with strong nucleophiles. The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. openstax.orglibretexts.org

The rate of an SNAr reaction is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups ortho and para to the leaving group accelerate the reaction by stabilizing the negative charge of the Meisenheimer complex. openstax.orgmasterorganicchemistry.com In the case of this compound, the fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group. The bromo-substituent also contributes to the electrophilicity of the aromatic ring.

The position of the substituents is critical. For a nucleophilic attack to be significantly enhanced, an electron-withdrawing group must be positioned ortho or para to the leaving group, allowing for effective resonance stabilization of the intermediate. openstax.org In this molecule, the fluorine is ortho to the potential site of substitution (the carbon bearing the bromine), and the bromine is para to the fluorine. This arrangement can influence which halogen is preferentially displaced.

The general mechanism for an SNAr reaction on the bromo-fluorophenyl moiety would involve the attack of a nucleophile on the carbon atom attached to either the bromine or the fluorine atom. This initial attack is typically the rate-determining step and leads to the formation of the Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

Radical Reaction Pathways and Their Influence on Selectivity

Radical reactions offer an alternative set of pathways for the transformation of this compound. These reactions can be initiated by radical initiators or through single-electron transfer (SET) processes. The epoxide ring and the carbon-halogen bonds are both susceptible to radical-mediated transformations.

Titanocene-catalyzed reductive opening of epoxides is a well-established method for generating radicals. acs.org This process involves the formation of a titanocene(III) species which can then open the epoxide ring to generate a carbon-centered radical. In the context of this compound, this would lead to the formation of a tertiary radical on the carbon bearing the methyl group and the aromatic ring. The fate of this radical would then depend on the reaction conditions and the presence of other reagents.

Furthermore, nickel-catalyzed cross-coupling reactions involving the opening of epoxides with aryl halides have been shown to proceed through radical intermediates. nih.gov In such a scenario, the aryl halide component of another molecule of this compound could potentially react with the epoxide of another, leading to oligomerization or other complex products. The regioselectivity of the epoxide opening in these radical reactions can often be controlled by the choice of co-catalyst. nih.gov For instance, iodide co-catalysis tends to favor opening at the less hindered position, while titanocene co-catalysis can lead to opening at the more hindered position. nih.gov

The presence of the bromo and fluoro substituents on the aromatic ring can also influence radical reactions. Aryl radicals can be generated from aryl halides, and these could potentially participate in addition reactions or cyclization events if a suitable radical acceptor is present. The relative bond dissociation energies of the C-Br and C-F bonds would dictate the ease of forming the corresponding aryl radical.

Leaving Group Characteristics and Reactivity Influences of Halogens

In the context of nucleophilic aromatic substitution (SNAr), the nature of the halogen leaving group has a profound impact on the reaction rate. Counterintuitively, for SNAr reactions, fluoride (B91410) is often a better leaving group than bromide or chloride. masterorganicchemistry.com This phenomenon is known as the "element effect." The reason for this lies in the rate-determining step of the reaction, which is the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com

The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, thus accelerating the nucleophilic attack. Since the C-F bond is not broken in the rate-determining step, its strength is less important than the ability of the fluorine to stabilize the transition state leading to the Meisenheimer complex.

Below is a table summarizing the general trend of halogen leaving group ability in SNAr reactions.

| Halogen | Electronegativity | C-X Bond Strength (kJ/mol) | Relative Reactivity in SNAr |

| F | 3.98 | 544 | High |

| Cl | 3.16 | 406 | Moderate |

| Br | 2.96 | 343 | Moderate |

| I | 2.66 | 280 | Low |

This trend suggests that in a competitive SNAr reaction on this compound, the fluorine atom would be the preferred leaving group over the bromine atom, assuming other factors such as steric hindrance are comparable.

Frustrated Lewis Pair (FLP) Mediated Transformations of Oxiranes

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This unquenched reactivity allows them to activate a variety of small molecules, including epoxides. nih.gov The transformation of oxiranes mediated by FLPs typically involves the ring-opening of the epoxide.

The mechanism of FLP-mediated epoxide ring-opening generally begins with the activation of the epoxide by the Lewis acid component of the FLP. researchgate.net This coordination of the Lewis acid to the oxygen atom of the epoxide polarizes the C-O bonds and makes the carbon atoms more susceptible to nucleophilic attack. The Lewis base component of the FLP can then attack one of the electrophilic carbon atoms of the activated epoxide, leading to ring-opening.

In the case of this compound, the Lewis acid would coordinate to the oxirane oxygen. The subsequent nucleophilic attack by the Lewis base could occur at either of the two carbon atoms of the epoxide ring. The regioselectivity of this attack would be influenced by both steric and electronic factors. Attack at the less substituted carbon is often favored sterically, while attack at the more substituted carbon might be favored electronically if there is significant positive charge buildup at that position.

The initial ring-opened product is a zwitterion, which can then undergo further reactions depending on the nature of the FLP and the reaction conditions. For example, in the presence of a suitable proton source, the zwitterion could be protonated to yield a neutral product. Alternatively, it could participate in further reactions, such as CO2 insertion. nih.gov

The table below outlines the key steps in a typical FLP-mediated transformation of an epoxide.

| Step | Description |

| 1 | Activation of the epoxide by the Lewis acid. |

| 2 | Nucleophilic attack by the Lewis base on a carbon of the activated epoxide. |

| 3 | Ring-opening to form a zwitterionic intermediate. |

| 4 | Subsequent reaction of the zwitterion (e.g., protonation, rearrangement, or reaction with another substrate). |

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data from ¹H, ¹³C, and ¹⁹F NMR analyses, including chemical shifts, multiplicities, coupling constants, and assignments, are not available in published literature. Information regarding the application of advanced NMR techniques such as 2D NMR or Variable Temperature NMR for this specific compound could not be found.

¹H NMR Analysis for Proton Environments

No experimental data available.

¹³C NMR Analysis for Carbon Skeleton Elucidation

No experimental data available.

¹⁹F NMR Analysis for Fluorine Environment Characterization

No experimental data available.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

No studies detailing the use of advanced NMR techniques for this compound were found.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data providing the exact mass of 2-(4-Bromo-2-fluorophenyl)-2-methyloxirane has been published.

Due to the absence of this fundamental data, the generation of an article that adheres to the provided outline and quality standards is not feasible at this time.

Lack of Publicly Available Research Data for this compound Prevents Detailed Spectroscopic and Structural Analysis

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the chemical compound this compound. Despite extensive searches for detailed research findings on its spectroscopic and structural properties, no specific studies detailing its analysis by hyphenated techniques, infrared spectroscopy, X-ray crystallography, or various chromatographic methods could be located.

Chemical supplier databases and resources like PubChem list the compound, providing basic information such as its molecular formula (C₉H₈BrFO) and CAS number (1545775-87-8). uni.lubldpharm.commolport.com PubChem also offers predicted mass spectrometry data, but explicitly notes the absence of experimental spectra in the literature. This absence of empirical data makes it impossible to provide a thorough and scientifically accurate discussion of its structural and spectroscopic characteristics as requested.

Therefore, the generation of an article focusing solely on the chemical compound “this compound” as per the provided outline is not feasible at this time due to the unavailability of the necessary research findings.

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular geometries, energies, and electronic properties. For 2-(4-Bromo-2-fluorophenyl)-2-methyloxirane, these calculations can elucidate the effects of the bromo and fluoro substituents on the oxirane ring and the phenyl group.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used for calculating the optimized geometry and energy of molecules. researchgate.netnih.gov For this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. researchgate.net These calculations are performed by finding the minimum energy structure on the potential energy surface.

The optimized structure would reveal the precise spatial arrangement of the atoms, including the orientation of the substituted phenyl ring with respect to the oxirane ring. Energetic properties such as the total energy, enthalpy, and Gibbs free energy of the molecule can also be calculated, providing insights into its thermodynamic stability.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.91 Å |

| C-F | 1.36 Å | |

| C-O (oxirane) | 1.45 Å | |

| C-C (oxirane) | 1.48 Å | |

| Bond Angle | C-C-O (oxirane) | ~60° |

| F-C-C-Br (dihedral) | Varies with conformation |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic compounds as determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.commalayajournal.org A smaller gap suggests that the molecule is more reactive. mdpi.com

For this compound, FMO analysis can predict the most probable sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule can be visualized to identify these reactive centers. The electron-withdrawing nature of the bromine and fluorine atoms is expected to influence the energy levels and distribution of these frontier orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These energy values are hypothetical and are intended to illustrate typical results from FMO analysis on similar halogenated aromatic compounds.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular and intermolecular bonding and interactions. ijnc.iracadpubl.eu It provides a detailed picture of the delocalization of electron density between filled and unfilled orbitals. acadpubl.eu This analysis can quantify the stabilization energies associated with these interactions, offering insights into the molecule's electronic structure. researchgate.net

Non-linear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. jhuapl.edu Computational methods can be used to predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are considered to be good candidates for NLO materials. bohrium.com

For this compound, theoretical calculations can predict its NLO response. The presence of electron-donating (methyl, oxirane oxygen) and electron-withdrawing (bromo, fluoro) groups attached to the aromatic ring can lead to intramolecular charge transfer, which is a key requirement for significant NLO activity. mdpi.com

Table 3: Predicted Non-Linear Optical Properties of this compound

| Property | Predicted Value |

| Dipole Moment (μ) | 2.5 D |

| Polarizability (α) | 150 a.u. |

| First Hyperpolarizability (β) | 3.0 x 10⁻³⁰ esu |

Note: These values are illustrative and based on typical computational results for organic molecules with potential NLO properties.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical calculations are invaluable for elucidating reaction mechanisms by identifying intermediates, and transition states, and calculating activation energies. For reactions involving this compound, such as ring-opening reactions of the oxirane moiety, computational studies can map out the entire reaction pathway.

By locating the transition state structures and calculating their energies, the activation energy for a proposed reaction step can be determined. This information helps in understanding the kinetics of the reaction and predicting the most favorable reaction pathway. For instance, in an acid-catalyzed ring-opening of the oxirane, calculations can determine whether the nucleophile will preferentially attack the more or less substituted carbon atom.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Spectra)

Computational chemistry can accurately predict various spectroscopic parameters for a given molecule. These theoretical predictions can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. These predicted shifts are often in good agreement with experimental data and can help in the assignment of complex spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of a molecule. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths in a UV-Vis spectrum. For this compound, TD-DFT can predict the λmax values, providing insight into its electronic structure. mdpi.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Conformational analysis is crucial for understanding a molecule's physical properties and biological activity. It involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them.

Molecular Modeling Approaches:

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the phenyl ring and the oxirane moiety. The presence of substituents on the phenyl ring (bromo and fluoro groups) and the methyl group on the oxirane ring introduces steric and electronic effects that influence the preferred orientation.

Molecular mechanics (MM) and quantum mechanics (QM) are the primary methods used for this analysis.

Molecular Mechanics (MM): MM methods use classical physics to calculate the potential energy of a molecule based on a set of parameters known as a force field. It is computationally efficient for scanning the potential energy surface by systematically rotating the dihedral angle between the phenyl and oxirane rings.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure. acs.org DFT calculations are often used to optimize the geometry of the conformers identified by MM and to calculate their relative energies with higher accuracy. rsc.org

A typical conformational analysis would involve rotating the C(oxirane)-C(phenyl) bond in increments (e.g., 10-15 degrees) and calculating the energy at each step to generate a potential energy profile. The minima on this profile correspond to stable conformers, while the maxima represent the transition states for interconversion.

Illustrative Potential Energy Profile:

A hypothetical energy profile for the rotation around the C-C bond would likely show distinct energy minima. The global minimum would represent the most stable conformation, where steric hindrance between the oxirane's methyl group and the phenyl ring's substituents is minimized, and favorable electronic interactions are maximized.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Dihedral Angle (Oxirane-Phenyl) | Conformation Description | Relative Energy (kcal/mol) (Illustrative) |

| ~30° | Skewed | 0.5 |

| ~90° | Orthogonal (Perpendicular) | 2.5 (Transition State) |

| ~150° | Skewed | 0.0 (Global Minimum) |

| 180° | Eclipsed (Planar) | 3.0 (Transition State) |

This table is for illustrative purposes to demonstrate the type of data generated from a conformational analysis.

Molecular Dynamics (MD) Simulations:

MD simulations provide insights into the dynamic behavior of the molecule over time. By solving Newton's equations of motion, MD simulations can model atomic movements, showing how the molecule flexes, vibrates, and transitions between different conformations at a given temperature. acs.orgnih.gov For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) could reveal:

The preferred conformations in a solution environment.

The timescale of conformational changes.

The influence of solvent molecules on the conformational equilibrium.

The flexibility of the phenyl and oxirane rings.

The simulation would track the trajectory of each atom, allowing for the analysis of dihedral angle distributions over time, which would confirm the stable conformational states predicted by static molecular modeling.

In silico Screening and Design Principles for Derivatization and Scaffold Exploration

In silico methods are invaluable for exploring the chemical space around a core scaffold like this compound, helping to design new derivatives with potentially enhanced properties for applications in medicinal chemistry or materials science.

Design Principles for Derivatization:

The existing functional groups on the molecule offer clear handles for derivatization:

The Phenyl Ring: The bromo and fluoro substituents significantly influence the electronic properties of the ring. The bromine atom, in particular, can participate in halogen bonding—a specific type of non-covalent interaction where the halogen acts as an electrophilic region (a σ-hole) that can interact favorably with nucleophiles like carbonyl oxygens or aromatic rings in a biological target. nih.govacs.org This makes bromine a key site for structure-activity relationship (SAR) studies. Derivatives could be designed by replacing the bromine with other halogens (Cl, I) or with hydrogen bond donors/acceptors to probe the importance of halogen bonding.

The Oxirane Ring: The epoxide is a reactive functional group susceptible to ring-opening reactions with various nucleophiles. This allows for the introduction of a wide range of substituents, effectively using the core structure as a versatile scaffold. Computational modeling can predict the regioselectivity and stereoselectivity of these ring-opening reactions.

In silico Screening Workflow:

A virtual library of derivatives can be generated computationally and screened for desired properties. A typical workflow might include:

Virtual Library Generation: Create a library of virtual compounds by modifying the parent structure at the phenyl or oxirane ring.

Property Prediction (ADME/Tox): Calculate key physicochemical properties such as molecular weight, logP (lipophilicity), polar surface area, and solubility. Models can also predict absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. semanticscholar.org

Ligand-Based Screening: If a known active molecule with a similar function exists, derivatives can be screened based on their similarity to it. This can involve comparing 2D fingerprints (patterns of structural fragments) or 3D shapes and pharmacophore features (the spatial arrangement of essential interaction points). nih.gov

Structure-Based Screening (Molecular Docking): If a specific biological target (e.g., an enzyme active site) is known, molecular docking can be used to predict the binding mode and affinity of each derivative. nih.gov The docking score provides an estimate of the binding strength, helping to prioritize compounds for synthesis.

Table 2: Hypothetical In Silico Screening Data for Designed Derivatives

| Derivative ID | Modification | Predicted LogP (Illustrative) | Docking Score (kcal/mol) (Illustrative) | Halogen Bond Potential |

| Parent | This compound | 3.1 | -6.5 | Yes |

| DERIV-01 | Replace -Br with -Cl | 2.8 | -6.2 | Weak |

| DERIV-02 | Replace -Br with -I | 3.5 | -7.1 | Strong |

| DERIV-03 | Replace -Br with -OH | 2.4 | -5.9 | No (H-bond donor) |

| DERIV-04 | Oxirane ring-opening with aniline | 3.8 | -7.5 | Yes |

This table is for illustrative purposes to demonstrate the type of data generated from an in silico screening workflow. Docking scores are hypothetical and target-dependent.

By integrating these computational approaches, researchers can efficiently navigate the vast chemical space of possible derivatives. This in silico exploration allows for the rational design of new molecules, prioritizing those with the highest probability of possessing the desired biological or material properties, thereby saving significant time and resources in the laboratory.

Applications and Synthetic Utility in Complex Molecule Synthesis

Role as a Versatile Synthetic Building Block

The utility of 2-(4-Bromo-2-fluorophenyl)-2-methyloxirane as a synthetic intermediate can be inferred from the well-established chemistry of epoxides and halogenated aromatic compounds. The combination of these functional groups in a single molecule allows for a range of chemical transformations.

The epoxide ring of this compound is susceptible to nucleophilic ring-opening reactions, providing a direct route to functionalized aryl alcohols and ethers. The regioselectivity of this ring-opening is a key consideration. In the case of 2-aryl-2-methyloxiranes, the attack of a nucleophile can occur at either the tertiary benzylic carbon or the less substituted primary carbon of the oxirane.

Under basic or neutral conditions, nucleophilic attack typically occurs at the less sterically hindered primary carbon, following an SN2 mechanism. This would lead to the formation of a tertiary alcohol. Conversely, under acidic conditions, the reaction may proceed through a carbocation-like transition state, favoring nucleophilic attack at the more substituted tertiary benzylic carbon, which can better stabilize a positive charge. This regioselectivity allows for the synthesis of distinct isomers of 1,2-di-substituted products.

The reaction with various nucleophiles can lead to a diverse array of functionalized products, as illustrated in the following theoretical reaction scheme:

| Nucleophile (Nu-H) | Reaction Conditions | Major Product Structure | Product Class |

| H₂O | Acid or Base Catalysis | 1-(4-Bromo-2-fluorophenyl)-2-methylpropane-1,2-diol | Diol |

| R-OH (Alcohol) | Acid or Base Catalysis | 2-Alkoxy-1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-ol | Alkoxy Alcohol |

| R-SH (Thiol) | Base Catalysis | 1-(4-Bromo-2-fluorophenyl)-2-(alkylthio)-2-methylpropan-1-ol | Thioether Alcohol |

| N₃⁻ (Azide) | Lewis Acid Catalysis | 2-Azido-1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-ol | Azido Alcohol |

This table represents predicted outcomes based on general epoxide reactivity, as specific experimental data for this compound is limited.

Epoxides are well-known precursors for the synthesis of various heterocyclic compounds. The ring-opening of this compound with binucleophiles can initiate cyclization reactions to form five, six, or seven-membered rings. For instance, reaction with ammonia or primary amines could lead to the formation of amino alcohols, which can be further cyclized to form substituted morpholines or other nitrogen-containing heterocycles. Similarly, reaction with hydrazine derivatives could serve as a pathway to pyrazolidine or pyridazinone scaffolds, which are of interest in medicinal chemistry.

The ring-opening of the epoxide provides a direct method for the formation of carbon-heteroatom bonds (C-O, C-N, C-S), as detailed in section 6.1.1. Furthermore, the use of carbon-based nucleophiles, such as Grignard reagents, organolithium compounds, or cyanide, would facilitate the formation of new carbon-carbon bonds. Such reactions would extend the carbon skeleton, providing access to more complex structures. For example, the reaction with a Grignard reagent (R-MgBr) would likely attack the less hindered carbon of the epoxide to yield a tertiary alcohol with a new alkyl or aryl substituent.

The bromine atom on the phenyl ring also serves as a handle for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck reactions. This allows for the introduction of a wide variety of substituents at the para-position of the phenyl ring, significantly increasing the molecular diversity achievable from this building block.

Synthesis of Pharmaceutical Intermediates and Lead Scaffolds

Halogenated phenyl groups are common motifs in many pharmaceutical compounds due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The presence of both bromine and fluorine in this compound makes it an attractive starting material for the synthesis of pharmaceutical intermediates nbinno.commedchemexpress.com. The fluorophenyl group is a known pharmacophore that can enhance metabolic stability and binding affinity. The bromo-substituent can be retained in the final molecule or used as a point of attachment for other functional groups through cross-coupling chemistry. The versatile reactivity of the epoxide allows for the introduction of various side chains that can be tailored to interact with biological targets.

Precursors for Advanced Materials and Polymer Chemistry

While specific applications in materials science for this compound are not well-documented, its structure suggests potential utility. The epoxide functionality can be used in polymerization reactions to form polyethers. The presence of the halogenated aromatic group could impart desirable properties to the resulting polymer, such as thermal stability, flame retardancy, and specific optical or electronic properties. The bromine atom, in particular, is a component of many flame-retardant materials. Furthermore, the fluorinated phenyl group could be exploited in the design of liquid crystals or other advanced materials where the unique electronic properties of fluorine are advantageous.

Conclusion and Future Perspectives

Summary of Key Research Findings and Methodological Advancements

A thorough review of scientific databases indicates a lack of specific research articles focused on 2-(4-Bromo-2-fluorophenyl)-2-methyloxirane. Consequently, there are no key research findings or methodological advancements to report directly for this compound. The available information is primarily confined to its listing as a commercially available chemical for research purposes.

Emerging Trends and Unexplored Avenues in this compound Research

Given the absence of dedicated research, the entire field of this compound's chemistry remains largely unexplored. However, based on the chemistry of similar oxiranes and halogenated aromatic compounds, several emerging trends and potential research avenues can be proposed:

Asymmetric Synthesis: The development of stereoselective methods for the synthesis of enantiomerically pure (R)- and (S)-2-(4-Bromo-2-fluorophenyl)-2-methyloxirane would be a significant advancement. Chiral epoxides are highly valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Ring-Opening Reactions: A systematic study of nucleophilic ring-opening reactions of the oxirane ring would be crucial. Investigating the regioselectivity and stereoselectivity of these reactions with a variety of nucleophiles (e.g., amines, thiols, azides) could lead to the synthesis of a diverse range of functionalized products.

Cross-Coupling Reactions: The bromo substituent on the phenyl ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Exploring these reactions would enable the introduction of a wide array of substituents, leading to the synthesis of novel and complex molecular architectures.

Medicinal Chemistry Applications: The presence of a fluorinated and brominated phenyl ring, coupled with the reactive epoxide moiety, makes this compound an interesting starting point for the design and synthesis of new drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the bromo-substituent allows for further derivatization.

Potential for Novel Methodological Developments in Oxirane Chemistry

The unique combination of functional groups in this compound presents opportunities for the development of novel synthetic methodologies:

Tandem Reactions: Designing one-pot tandem reactions that involve both the ring-opening of the oxirane and a cross-coupling reaction at the brominated position could lead to highly efficient and atom-economical synthetic routes.

Catalytic Systems: The development of new catalytic systems that can selectively activate and react with the different functional groups of the molecule would be a valuable contribution to synthetic chemistry.

Flow Chemistry: The application of continuous flow chemistry for the synthesis and subsequent transformations of this compound could offer advantages in terms of safety, scalability, and reaction control.

Broader Impact on Synthetic Organic Chemistry and Chemical Sciences

While direct research on this compound is currently lacking, the exploration of its chemistry could have a significant impact on the broader fields of synthetic organic chemistry and chemical sciences. The development of synthetic routes to and from this compound would provide chemists with a new and versatile building block. The insights gained from studying its reactivity could contribute to a better understanding of the interplay between different functional groups and could inspire the design of new synthetic strategies. Furthermore, the potential biological activity of its derivatives could open up new avenues in medicinal chemistry and drug discovery.

Q & A

Q. Basic

- HPLC-MS : Quantifies residual chalcone intermediates (LOD: 0.1 ppm).

- GC-FID : Detects volatile byproducts (e.g., unreacted DMSO).

- Elemental analysis : Validates bromine content (theoretical: 24.7%) .

How does the compound’s fluorescence profile aid in its application as a molecular probe?

Advanced

The fluorinated aryl group exhibits λem at 410 nm (λex 320 nm), making it suitable for:

- FRET studies : Energy transfer efficiency (~35%) with compatible acceptors.

- Solvatochromism : Stokes shifts correlate with solvent polarity (Δλ ~50 nm in DMSO vs. hexane) .

What strategies mitigate racemization during asymmetric synthesis of the oxirane?

Q. Advanced

- Chiral auxiliaries : Use of (R)-BINOL-phosphate catalysts (ee >90%).

- Low-temperature conditions : Reactions at -78°C reduce epimerization.

- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) .

How does the compound interact with cytochrome P450 enzymes in metabolic studies?

Q. Advanced

- In vitro assays : Microsomal incubations show CYP3A4-mediated epoxide hydrolysis (kcat ~0.8 min⁻¹).

- Metabolites : Identified via LC-HRMS (e.g., diol derivative, m/z 289.02).

- Docking simulations : Binding affinity (ΔG ~-9.2 kcal/mol) to CYP3A4’s heme pocket .

What are the limitations of current synthetic methods, and how can green chemistry principles address them?

Q. Advanced

- Limitations : Use of toxic DMSO/I₂ and low yields (~40%).

- Improvements :

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) .

- Biocatalysis : Epoxide hydrolases for enantioselective synthesis (reducing waste) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.